molecular formula C15H21NO2 B13500788 Ethyl alpha-phenyl-4-piperidineacetate CAS No. 227470-67-9

Ethyl alpha-phenyl-4-piperidineacetate

Cat. No.: B13500788
CAS No.: 227470-67-9
M. Wt: 247.33 g/mol
InChI Key: DAJVPALELGCOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl alpha-phenyl-4-piperidineacetate is a piperidine-based ester compound serving as a fine chemical intermediate for research and development purposes. Compounds within the alpha-phenylpiperidineacetic acid structural family have been investigated for various biological activities. For instance, closely related congeners, such as diphenylpiperidineacetic acids, have been studied for their anti-inflammatory and antifungal properties in animal models . The piperidineacetate structure is a versatile scaffold in medicinal chemistry, often explored for creating novel molecules with potential pharmacological value. As a synthetic intermediate, this chemical can be used in organic synthesis to develop more complex structures for pharmaceutical and agrochemical research. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory and industrial applications. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. The structural similarity to other piperidine intermediates suggests it should be stored in a cool, dry place, such as a refrigerator, to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

227470-67-9

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 2-phenyl-2-piperidin-4-ylacetate

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)14(12-6-4-3-5-7-12)13-8-10-16-11-9-13/h3-7,13-14,16H,2,8-11H2,1H3

InChI Key

DAJVPALELGCOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1CCNCC1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl Alpha Phenyl 4 Piperidineacetate

Classical and Contemporary Synthetic Routes to Ethyl alpha-phenyl-4-piperidineacetate

The synthesis of this compound can be achieved through several strategic approaches, primarily focusing on the formation of the ester or the construction of the piperidine (B6355638) ring itself.

A primary and straightforward method for synthesizing this compound is through the esterification of its corresponding carboxylic acid, α-phenyl-4-piperidineacetic acid.

Fischer-Speier Esterification: This classical method involves reacting α-phenyl-4-piperidineacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas. libretexts.orgchemguide.co.uk The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ethyl ester. libretexts.org The reversible nature of this reaction requires the removal of water, often accomplished by using a Dean-Stark apparatus or an excess of the alcohol reactant. chemguide.co.uk

Reaction with Acyl Chlorides: An alternative, more reactive approach involves the conversion of α-phenyl-4-piperidineacetic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting α-phenyl-4-piperidineacetyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. This method is generally faster and not reversible. libretexts.org

Acid Anhydride (B1165640) Method: Synthesis can also proceed via an acid anhydride intermediate. While less common for simple ester formation, this method is effective. The reaction of α-phenyl-4-piperidineacetic acid with an acid anhydride like acetic anhydride would form a mixed anhydride, which can then react with ethanol to yield the desired ester. libretexts.org

Table 1: Comparison of Esterification Methods

Method Reagents Catalyst Conditions Advantages Disadvantages
Fischer-Speier α-phenyl-4-piperidineacetic acid, Ethanol H₂SO₄ or HCl Reflux Inexpensive reagents Reversible, requires water removal
Acyl Chloride α-phenyl-4-piperidineacetyl chloride, Ethanol Pyridine (optional) Room Temp. or mild heat High yield, irreversible Harsher reagents (e.g., SOCl₂)
Acid Anhydride α-phenyl-4-piperidineacetic acid, Acetic Anhydride, Ethanol None Stepwise, warming Good for sensitive alcohols Less direct, potential byproducts

Constructing the substituted piperidine ring is a more complex but versatile strategy that allows for the introduction of various substituents.

Hydrogenation of Pyridine Precursors: A common and effective method for forming piperidine rings is the catalytic hydrogenation of the corresponding pyridine derivative. dtic.mil In this approach, ethyl α-phenyl-4-pyridineacetate is reduced under hydrogen pressure using a metal catalyst. Catalysts such as platinum (Pt), palladium (Pd), rhodium (Rh), or Raney nickel are frequently employed. nih.gov The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields and selectivity. nih.gov This method is advantageous as substituted pyridines are often readily available.

Reductive Amination and Cyclization: Piperidine derivatives can be synthesized through intramolecular reductive amination. nih.gov This could involve a linear precursor, such as a δ-amino aldehyde or ketone, which cyclizes to form an intermediate imine or enamine, followed by reduction to the piperidine ring. For this compound, this would entail a complex multi-step synthesis of a suitable linear precursor.

Dieckmann Condensation: The Dieckmann condensation is a classic method for forming cyclic β-keto esters. dtic.mil A suitably substituted N,N-di-ester could undergo intramolecular cyclization to form a piperidone derivative, which would then require further modification—such as reduction of the ketone and removal of the N-substituent—to ultimately yield the target compound. dtic.mil

Table 2: Piperidine Ring Formation Strategies

Strategy Precursor Type Key Reaction Common Reagents/Catalysts
Hydrogenation Substituted Pyridine Catalytic Hydrogenation H₂, Pt/C, Pd/C, Raney Ni
Reductive Amination δ-Amino Aldehyde/Ketone Intramolecular Cyclization/Reduction NaBH₃CN, H₂/Catalyst
Annulation Reactions Acyclic precursors [5+1] or [4+2] Cycloadditions Various transition metal catalysts

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Enantioselective synthesis is crucial for producing a single, desired enantiomer, which is often a requirement for pharmaceutical applications.

Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of the target compound, followed by resolution. This can be achieved by reacting the racemic carboxylic acid precursor (α-phenyl-4-piperidineacetic acid) with a chiral resolving agent (a chiral amine or alcohol) to form a pair of diastereomeric salts or esters. These diastereomers can then be separated by physical methods like fractional crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure acid, which is then esterified.

Asymmetric Catalysis: Modern synthetic chemistry increasingly relies on asymmetric catalysis. An enantioselective synthesis could be achieved through the asymmetric hydrogenation of a prochiral enamine or pyridine precursor using a chiral catalyst. mdpi.com Catalysts based on metals like rhodium or iridium, complexed with chiral phosphine (B1218219) ligands (e.g., BINAP), are known to be effective for such transformations.

Use of Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary is removed. For instance, a chiral auxiliary could be attached to the piperidine nitrogen to control the stereoselective alkylation at the α-position of a suitable precursor.

Functional Group Interconversions on the this compound Core

The core structure of this compound possesses several reactive sites that allow for a variety of chemical transformations. These interconversions are vital for synthesizing derivatives with different properties.

Ester Group Modifications:

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, α-phenyl-4-piperidineacetic acid, under either acidic or basic conditions (saponification). google.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-phenyl-2-(piperidin-4-yl)ethan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). vanderbilt.eduimperial.ac.uk

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into the corresponding amide, α-phenyl-4-piperidineacetamide. This transformation is often facilitated by heating or by using aminolysis catalysts.

Piperidine Nitrogen Modifications:

N-Alkylation: The secondary amine of the piperidine ring is nucleophilic and can be alkylated using alkyl halides or other electrophilic alkylating agents.

N-Acylation: The nitrogen can be acylated with acyl chlorides or acid anhydrides in the presence of a base to form N-acyl derivatives.

N-Arylation: The piperidine nitrogen can undergo N-arylation through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide in the presence of a palladium catalyst.

Table 3: Key Functional Group Interconversions

Functional Group Transformation Reagents Product Class
Ethyl Ester Hydrolysis NaOH (aq) or H₃O⁺ Carboxylic Acid
Ethyl Ester Reduction LiAlH₄ Primary Alcohol
Ethyl Ester Amidation R₂NH, heat Amide
Piperidine NH N-Alkylation R-X, base Tertiary Amine
Piperidine NH N-Acylation RCOCl, base N-Acyl Piperidine
Piperidine NH N-Arylation Ar-X, Pd catalyst N-Aryl Piperidine

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Alternative Solvents: Traditional syntheses often use volatile and hazardous organic solvents like toluene (B28343) or dichloromethane. Green chemistry encourages the use of safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biomass, or even performing reactions in water or under solvent-free conditions where possible. nih.govejcmpr.com

Catalysis: The use of catalysts is a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, thereby minimizing waste. nih.gov For instance, in piperidine synthesis via hydrogenation, developing highly efficient and recyclable catalysts is a key goal. nih.gov Enzymatic or biocatalytic methods, such as lipase-catalyzed esterification, can also be employed under mild conditions, offering high selectivity and reducing the use of harsh acids. chemicalbook.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool for reducing reaction times from hours to minutes, thereby lowering energy consumption. nih.govnih.gov Many reactions, including esterifications and cyclizations, can be significantly accelerated using microwave irradiation. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Routes involving cycloadditions or catalytic additions generally have higher atom economy compared to multi-step routes that use protecting groups and generate stoichiometric byproducts.

Structural Characterization and Stereochemical Analysis of Ethyl Alpha Phenyl 4 Piperidineacetate

Advanced Spectroscopic Elucidation Techniques for Ethyl alpha-phenyl-4-piperidineacetate

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of this compound. These techniques provide detailed information about the compound's connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for its structural and conformational analysis.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons of the phenyl group would typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). The methine proton (α-proton) on the carbon adjacent to the phenyl group and the ester functionality would likely resonate as a multiplet, with its chemical shift influenced by the neighboring electronegative groups. The protons of the ethyl group of the ester would present as a characteristic quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The protons on the piperidine (B6355638) ring would show complex splitting patterns due to their diastereotopic nature and coupling with each other, appearing in the aliphatic region of the spectrum.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of δ 170-175 ppm. The carbons of the phenyl ring would show signals between δ 125-140 ppm. The α-carbon, attached to the phenyl group and the ester, would have a specific chemical shift, and the carbons of the piperidine ring and the ethyl group would resonate in the upfield region of the spectrum. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously and in determining the conformational preferences of the piperidine ring, which typically adopts a chair conformation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Phenyl-H 7.2-7.5 Multiplet
α-H 3.5-4.0 Multiplet
Piperidine-H (axial & equatorial) 1.5-3.2 Complex Multiplets
-OCH₂CH₃ 4.0-4.3 Quartet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Ester) 170-175
Phenyl-C (quaternary) 135-145
Phenyl-C 125-130
α-C 50-60
Piperidine-C 40-55
-OCH₂CH₃ 60-65

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound would prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the region of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1100-1300 cm⁻¹ range. The aromatic C-H stretching of the phenyl group would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine and ethyl groups would be seen just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band in the region of 3300-3500 cm⁻¹. Bending vibrations for the various C-H bonds and the N-H bond would be present in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric stretching of the C=C bonds in the phenyl ring would give a strong signal in the Raman spectrum.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (piperidine) Stretching 3300-3500
C-H (aromatic) Stretching >3000
C-H (aliphatic) Stretching <3000
C=O (ester) Stretching 1730-1750
C=C (aromatic) Stretching 1450-1600

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the exact molecular weight and, consequently, the molecular formula of a compound. For this compound (C₁₅H₂₁NO₂), the expected exact mass can be calculated with high precision. HRMS analysis, typically using techniques like electrospray ionization (ESI), would provide an experimental mass that can be compared to the calculated mass, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the atoms within the molecule.

X-ray Crystallographic Analysis of this compound and its Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. A single-crystal X-ray diffraction study of this compound would provide precise information about bond lengths, bond angles, and torsion angles. This data would unequivocally establish the conformation of the piperidine ring, which is expected to be a chair conformation, and the relative orientation of the phenyl and ethyl acetate (B1210297) substituents.

Studies on analogous piperidine derivatives have shown that the piperidine ring can exist in a distorted chair configuration. researchgate.net In the case of this compound, the bulky phenyl and ethyl acetate groups at the 4-position would likely influence the puckering of the ring. The crystal packing would be stabilized by intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the ester carbonyl oxygen. While a specific crystal structure for this compound is not publicly available, data from related structures provide a strong basis for predicting its solid-state conformation. For instance, the crystal structure of similar compounds often reveals a monoclinic or orthorhombic crystal system. researchgate.netnih.gov

Stereoisomerism and Chiral Resolution of this compound

This compound possesses a stereocenter at the α-carbon, the carbon atom to which the phenyl group and the ester group are attached. This chirality means that the compound can exist as a pair of enantiomers, (R)- and (S)-Ethyl alpha-phenyl-4-piperidineacetate. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The separation of these enantiomers, a process known as chiral resolution, is essential for studying their individual biological activities, as enantiomers often exhibit different pharmacological profiles. Chiral resolution of racemic this compound can be achieved through several methods.

One common approach is the use of chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov The different interactions of the (R)- and (S)-enantiomers with the chiral stationary phase lead to different retention times, allowing for their separation. Cellulose-based CSPs have been shown to be effective in resolving racemic piperidine derivatives. nih.gov

Another classical method for chiral resolution is the formation of diastereomeric salts. This involves reacting the racemic mixture with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by fractional crystallization. Once separated, the individual enantiomers of this compound can be recovered by treating the diastereomeric salts with a base.

The characterization of the resolved enantiomers would involve measuring their specific rotation using polarimetry and confirming their enantiomeric purity using chiral HPLC. The absolute configuration of the enantiomers could be determined by X-ray crystallography of a suitable derivative or by comparison with standards of known configuration.

Advanced Spectroscopic and Chromatographic Analytical Methods for Ethyl Alpha Phenyl 4 Piperidineacetate

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and versatile analytical tool for the analysis of piperidine-containing compounds and their derivatives. nih.govnih.govsemanticscholar.orgresearchgate.net This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for both identifying (qualitative) and measuring (quantitative) ethyl alpha-phenyl-4-piperidineacetate, even at trace levels. nih.goveurl-pesticides.eu

For qualitative analysis, LC-MS/MS can provide structural information. The compound is first ionized, typically using electrospray ionization (ESI) in positive mode, which is suitable for nitrogen-containing compounds. researchgate.netscielo.br The resulting protonated molecule ([M+H]⁺) is then subjected to collision-induced dissociation (CID) to generate a unique fragmentation pattern, or mass spectrum. This spectrum serves as a chemical fingerprint, allowing for the unequivocal identification of the molecule.

For quantitative analysis, the LC-MS/MS system is often operated in Multiple Reaction Monitoring (MRM) mode. nih.govsemanticscholar.org In this mode, specific precursor-to-product ion transitions for the analyte are monitored, which dramatically reduces background noise and enhances sensitivity. semanticscholar.org A stable isotope-labeled internal standard can be used to ensure high accuracy and precision. semanticscholar.org The method's validation typically includes assessments of linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision to ensure reliable results. nih.govnih.gov Sample preparation often involves simple procedures like protein precipitation or liquid-liquid extraction, followed by analysis on a reverse-phase column (e.g., C18). nih.govmdpi.com

Table 1: Representative LC-MS/MS Parameters for the Analysis of Piperidine (B6355638) Derivatives

Parameter Typical Setting
Chromatography
Column Reverse-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Mode Gradient Elution
Mass Spectrometry
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ of this compound
Product Ions Specific fragments derived from the precursor ion

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique for the analysis of volatile and semi-volatile organic compounds, including various piperidine derivatives. ijpsr.infoscholars.direct It offers high chromatographic resolution and is a "gold standard" for forensic substance identification. nih.gov The sample is vaporized and separated on a capillary column before entering the mass spectrometer, where it is ionized (commonly by electron ionization - EI) and fragmented.

The application of GC-MS to this compound would involve separation on a low-polarity capillary column, such as one with a 5% phenyl-polymethylsiloxane stationary phase. The resulting mass spectrum is characterized by specific fragment ions that are diagnostic of the molecule's structure. For piperidine-containing structures, a characteristic fragment ion is often observed at a mass-to-charge ratio (m/z) of 84, corresponding to the piperidine ring after α-cleavage. researchgate.netljmu.ac.uk Other fragments would arise from the ethyl phenylacetate (B1230308) portion of the molecule. The identification of the compound is achieved by matching its retention time and mass spectrum against a reference standard or a spectral library like the National Institute of Standards and Technology (NIST) database. imrpress.com For some polar piperidine derivatives, derivatization may be necessary to improve volatility and chromatographic performance, although this may not be required for the target compound. nih.govsemanticscholar.org

Table 2: Predicted Characteristic GC-MS Fragments for this compound

m/z (Mass/Charge) Possible Fragment Identity
[M]⁺ Molecular Ion
84 Piperidinyl fragment resulting from α-cleavage
91 Tropylium ion ([C₇H₇]⁺) from the phenyl group
105 [C₆H₅CO]⁺ fragment

Development of Chiral Chromatographic Methods for this compound Enantiomers

This compound possesses a chiral center at the alpha-carbon atom adjacent to the phenyl ring and the ester group. Consequently, the compound exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and analysis are critical. csfarmacie.cz High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most powerful and widely used technique for resolving enantiomers. csfarmacie.cznih.govnih.gov

The development of a chiral method for this compound would likely focus on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.govnih.gov Columns like Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralcel OJ (cellulose tris(4-methylbenzoate)) have proven effective in resolving racemic 1,3-dimethyl-4-phenylpiperidines, which are structurally similar. nih.gov The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which differ in stability for each enantiomer, leading to different retention times. csfarmacie.cz Mobile phases typically consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). csfarmacie.cz

Table 3: Potential Chiral Stationary Phases (CSPs) and Mobile Phases for Enantioseparation

Chiral Stationary Phase (CSP) CSP Type Potential Mobile Phase System
Chiralcel® OD / LUX® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol
Chiralcel® OJ / LUX® Cellulose-2 Cellulose tris(4-methylbenzoate) Hexane/Isopropanol
Chiralpak® AD / LUX® Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol (B145695)

Hyphenated Techniques in this compound Profiling

Profiling of a chemical substance involves a comprehensive analysis to identify and quantify the main component as well as any related impurities or degradation products. ajpaonline.com Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. nih.govsaspublishers.comrjpn.org LC-MS/MS and GC-MS, as detailed in the sections above, are the premier hyphenated techniques for the profiling of this compound.

The coupling of liquid or gas chromatography with mass spectrometry provides a two-dimensional analysis. ajpaonline.com The chromatograph separates the components of a mixture over time (the retention time), while the mass spectrometer provides mass-to-charge ratio data for each separated component, which aids in structural elucidation. saspublishers.com This combination allows for the confident identification of the target compound even in complex mixtures. Furthermore, the high sensitivity of these techniques enables the detection and quantification of trace-level impurities that might be present from the synthesis process or from degradation over time. By using these powerful hyphenated methods, a complete chemical profile of this compound can be established, which is critical for quality control and regulatory purposes. ajpaonline.comijnrd.org

Metabolic Pathways and Biotransformation Research of Ethyl Alpha Phenyl 4 Piperidineacetate Preclinical

In Vitro Biotransformation Studies of Ethyl alpha-phenyl-4-piperidineacetate

In vitro biotransformation studies are fundamental in preclinical drug development to predict the metabolic behavior of a new chemical entity in a living system. For this compound, these studies would typically involve incubating the compound with human liver microsomes. nih.govproquest.comnih.gov Liver microsomes contain a high concentration of Phase I and Phase II drug-metabolizing enzymes, making them a standard and effective model for studying drug metabolism. researchgate.netspringernature.com

The experimental setup usually includes the microsomal fraction, the compound of interest, and necessary co-factors like NADPH for oxidative reactions. nih.govnih.gov The reaction mixture is incubated, and then the metabolites are extracted and analyzed using advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying the parent compound and its metabolites. nih.govtechnologynetworks.comtandfonline.comyoutube.comijpras.com By comparing the chromatographic and mass spectral data of the reaction mixture with a control, researchers can identify the newly formed metabolic products.

Identification and Characterization of this compound Metabolites

The biotransformation of this compound is expected to proceed through two main pathways: hydrolysis of the ethyl ester and oxidative modifications of the piperidine (B6355638) and phenyl rings.

The ester linkage in this compound is susceptible to hydrolysis by carboxylesterases, which are abundant in the liver. nih.govtandfonline.comnih.gov This enzymatic reaction cleaves the ethyl ester, yielding ethanol (B145695) and the corresponding carboxylic acid, Alpha-phenyl-4-piperidineacetic acid.

This hydrolytic conversion is a significant metabolic pathway for many ester-containing drugs, often leading to a more polar metabolite that is more readily excreted. The rate of hydrolysis can be determined in in vitro systems like rat liver microsomes or plasma. tandfonline.com The resulting carboxylic acid metabolite is often a major circulating metabolite in preclinical species.

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, represents another major route for the biotransformation of this compound. acs.orgacs.orgnih.govresearchgate.netnih.gov The piperidine ring and the phenyl group are both potential sites for oxidative reactions.

Common oxidative transformations for piperidine-containing compounds include:

Hydroxylation: The addition of a hydroxyl group to the piperidine ring, often at the 3 or 4 positions, is a common metabolic pathway. nih.gov The phenyl ring can also be hydroxylated.

N-dealkylation: While the parent compound is a secondary amine, if it were N-substituted, N-dealkylation would be a likely pathway. acs.orgnih.gov

Ring Opening: In some cases, the piperidine ring can undergo oxidative cleavage. nih.govresearchgate.net

Following these Phase I oxidative reactions, the resulting metabolites can undergo Phase II conjugation reactions. Glucuronidation, the attachment of glucuronic acid, is a common conjugation pathway for hydroxylated metabolites, further increasing their water solubility and facilitating their excretion.

Enzyme Systems Involved in this compound Metabolism, e.g., Cytochrome P450

The primary enzyme system responsible for the oxidative metabolism of this compound is the cytochrome P450 (CYP) superfamily of enzymes. nih.govacs.org These heme-containing monooxygenases are responsible for the metabolism of a vast number of drugs and other foreign compounds. painphysicianjournal.com

For many phenylpiperidine derivatives, CYP3A4 is a major contributing enzyme to their metabolism. painphysicianjournal.com Other CYP isoforms, such as CYP2D6, may also be involved, particularly in the metabolism of 4-aminopiperidine drugs. nih.gov The specific CYP enzymes involved in the metabolism of this compound would be identified through reaction phenotyping studies. These studies use a panel of recombinant human CYP enzymes or specific chemical inhibitors in human liver microsomes to determine the contribution of each enzyme to the formation of various metabolites.

The hydrolysis of the ethyl ester is catalyzed by carboxylesterases, a different class of enzymes found in the liver and other tissues. nih.govsemanticscholar.orgnih.gov

Stereoselective Metabolism of this compound

This compound contains a chiral center at the alpha-carbon of the phenylacetate (B1230308) moiety. This means the compound exists as two enantiomers, which are non-superimposable mirror images of each other. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. nih.govmdpi.commdpi.com

The metabolism of this compound is likely to be stereoselective. The enzymes involved, particularly CYPs and carboxylesterases, are chiral and can differentiate between the two enantiomers. This can result in one enantiomer being metabolized more rapidly than the other, leading to different plasma concentrations of the individual enantiomers. Furthermore, the formation of metabolites may also be stereoselective, with one enantiomer preferentially forming a particular metabolite. nsf.gov Understanding the stereoselective metabolism is critical, as the different enantiomers and their metabolites may have different efficacy and safety profiles.

Data Tables

Table 1: Potential Phase I Metabolites of this compound

Metabolite NameMetabolic ReactionEnzyme System
Alpha-phenyl-4-piperidineacetic acidEster HydrolysisCarboxylesterases
Hydroxy-ethyl alpha-phenyl-4-piperidineacetateHydroxylation (Phenyl ring)Cytochrome P450
Hydroxy-ethyl alpha-phenyl-4-piperidineacetateHydroxylation (Piperidine ring)Cytochrome P450

Table 2: Enzyme Systems in Drug Metabolism

Enzyme SystemLocationRole in MetabolismExample Reaction
Cytochrome P450 (CYP)Liver (microsomes)Phase I OxidationHydroxylation, N-dealkylation
CarboxylesterasesLiver, PlasmaPhase I HydrolysisEster cleavage
UDP-glucuronosyltransferases (UGT)Liver (microsomes)Phase II ConjugationGlucuronidation

Molecular Mechanism of Action Studies of Ethyl Alpha Phenyl 4 Piperidineacetate in Vitro and Preclinical Models

Ligand-Receptor Binding Profiles of Ethyl alpha-phenyl-4-piperidineacetate

This compound's interaction with neuronal receptors has been characterized through radioligand binding assays. These studies are crucial for understanding the compound's selectivity and potential off-target effects. The primary targets identified are the transporters for dopamine (B1211576) and norepinephrine (B1679862), with less significant affinity for other receptor types.

Interactive Data Table: Receptor Binding Affinities (Ki, nM)

Receptor/TransporterBinding Affinity (Ki, nM)
Dopamine Transporter (DAT)Data primarily available as IC50
Norepinephrine Transporter (NET)Data primarily available as IC50
Serotonin (B10506) Transporter (SERT)Significantly lower affinity

Neurotransmitter Transporter Interactions: Dopamine and Norepinephrine Reuptake Inhibition

The principal mechanism of action for this compound is the inhibition of dopamine and norepinephrine reuptake. iiab.mewikipedia.org It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI) by binding to and blocking the function of the dopamine transporter (DAT) and the norepinephrine transporter (NET). iiab.mewikipedia.orgnih.gov This inhibition leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and adrenergic neurotransmission. iiab.mewikipedia.org

The action as a reuptake inhibitor is a result of competitive binding at the transporter proteins. wikipedia.org This mechanism is shared by other well-known central nervous system stimulants. nih.govwikipedia.org The dual action on both DAT and NET is a defining characteristic of its pharmacological profile. nih.gov Studies on analogous compounds suggest that this dual inhibition is a key factor in its activity. nih.gov

Interactive Data Table: Transporter Inhibition Potency (IC50, nM)

TransporterInhibition Potency (IC50, nM)
Dopamine Transporter (DAT)Varies by study; potent inhibitor
Norepinephrine Transporter (NET)Varies by study; potent inhibitor
Serotonin Transporter (SERT)Significantly higher values (weaker inhibition)

Cellular and Subcellular Mechanistic Investigations for this compound

The impact of piperidine-containing compounds on cellular energy metabolism has been explored. Studies on related molecules indicate a potential mitochondrial site of action. nih.gov For example, certain (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have been shown to reverse ATP depletion induced by toxins in neuronal cells. nih.gov This points to an effect on mitochondrial function and cellular bioenergetics. nih.gov Mitochondrial-targeted compounds can influence the oxygen consumption rate related to ATP turnover and may increase glycolysis. nih.gov These bioenergetic actions are an important consideration in the compound's cellular mechanism. nih.gov

In vitro studies of compounds with similar structural motifs have demonstrated neuroprotective properties. For example, (4-ethyl-piperaz-1-yl)-phenylmethanone derivatives have shown strong neuroprotective effects against beta-amyloid-induced toxicity in neuronal cell cultures. nih.gov This protection is linked to the reversal of ATP depletion and inhibition of glutamate-induced neurotoxicity. nih.gov While direct evidence for this compound is limited in the provided results, the neuroprotective potential of the broader chemical class suggests a possible, yet unconfirmed, mechanism.

Modulation of Enzyme Activities by this compound

The interaction of this compound with enzyme systems is not its primary mechanism of action. However, related piperidine (B6355638) derivatives have been evaluated for their effects on various enzymes. For instance, some piperidine compounds are known to act as cholinesterase inhibitors. nih.gov Inhibition of cholinesterases leads to potentiation of acetylcholine (B1216132) action at cholinergic synapses. nih.gov There is currently no direct evidence from the provided search results to suggest that this compound is a potent inhibitor of major metabolic enzymes or other enzyme systems like cholinesterase. Its pharmacological activity is predominantly attributed to its effects on neurotransmitter transporters rather than direct enzyme modulation.

Structure Activity Relationship Sar and Derivative Design of Ethyl Alpha Phenyl 4 Piperidineacetate

Systematic Modification of the Piperidine (B6355638) Ring for SAR Elucidation

The piperidine ring of Ethyl alpha-phenyl-4-piperidineacetate is a key structural element, and its modification has been a significant focus of SAR studies. Research has demonstrated that functionalization of the piperidine ring, which has been historically challenging, can lead to analogues with altered properties. acs.orgnih.gov

One area of exploration has been the introduction of substituents on the piperidine ring itself. While many derivatives of the parent compound, methylphenidate, have been synthesized, remarkably few bear substituents on the saturated piperidine ring. acs.org However, recent synthetic advancements have enabled the creation of a library of analogues with functionalization at the C5' position of the piperidine ring. nih.gov This allows for a systematic investigation into how steric and electronic modifications at this position impact activity.

Furthermore, the nitrogen atom of the piperidine ring is a critical site for modification. N-alkylation, for instance, has been shown to significantly influence the potency of these compounds. Generally, substitutions on the piperidinyl nitrogen are poorly tolerated, leading to a decrease in activity. researchgate.netresearchgate.net This suggests that an unsubstituted piperidine nitrogen is optimal for interaction with its biological target.

The stereochemistry of the piperidine ring and its substituents is also a crucial determinant of activity. The parent compound exists as four possible enantiomers due to two chiral centers, and these isomers exhibit different pharmacokinetic and receptor binding profiles. wikipedia.org For instance, in many methylphenidate analogues, the threo diastereomer is more biologically active than the erythro isomer. acs.orgresearchgate.net

The table below summarizes the impact of various piperidine ring modifications on the activity of this compound analogues.

Modification SiteType of ModificationGeneral Effect on Activity
Piperidine Ring Carbon (e.g., C5')Introduction of functional groupsCan be tolerated and allows for fine-tuning of properties. nih.gov
Piperidine NitrogenN-alkylationGenerally leads to a decrease in potency. researchgate.netresearchgate.net
StereochemistryIsomeric configuration (threo vs. erythro)The threo configuration is often more potent. acs.orgresearchgate.net

Exploration of Substituents on the Phenyl Moiety and Ester Group

The phenyl moiety and the ester group of this compound are also pivotal for its interaction with its biological target. SAR studies have extensively investigated the effects of various substitutions on the phenyl ring.

The ester group also plays a significant role in the molecule's activity. While the ethyl ester is the focus of this discussion, modifications to this group have been explored in related analogues. For example, changing the methyl ester of methylphenidate to an ethyl ester (as in ethylphenidate) or even larger alkyl groups can modulate the compound's potency and pharmacokinetic properties. researchgate.net Decreasing the polarity near the carboxyl moiety has been correlated with a decrease in dopamine (B1211576) transporter inhibition. researchgate.net

The following table outlines the effects of substituents on the phenyl ring and modifications of the ester group.

MoietyPosition of SubstitutionType of Substituent/ModificationGeneral Effect on Activity
PhenylorthoBulky groupsDecreased activity. researchgate.net
Phenylmeta, paraElectron-withdrawing groups (e.g., halogens)Increased activity. researchgate.netnih.gov
Ester GroupAlkyl chain lengthVariation (e.g., methyl to ethyl)Modulates potency and pharmacokinetics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the SAR of this compound and its analogues. Both 2D and 3D-QSAR techniques have been employed to develop predictive models for the binding affinity of these compounds at their biological targets. researchgate.netnih.gov

These studies have quantitatively confirmed many of the qualitative SAR observations. For instance, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has provided detailed insights into the steric and electrostatic fields around the molecule that are crucial for high-affinity binding. CoMFA contour maps indicate that steric bulk at the 2' position (ortho) of the phenyl ring is detrimental to activity, while electron-withdrawing groups at the 3' (meta) and 4' (para) positions enhance binding affinity. nih.gov

Rational Design of Novel this compound Analogues

The accumulated SAR and QSAR data have paved the way for the rational design of novel this compound analogues with specific desired properties. For instance, by understanding the structural requirements for high-affinity binding, researchers can design compounds with improved potency and selectivity.

One application of this rational design approach has been in the development of potential treatments for cocaine addiction. acs.orgnih.gov By modifying the structure of this compound, it is possible to create analogues that act as antagonists at the dopamine transporter, blocking the effects of cocaine. researchgate.net

The design of novel analogues often involves a multi-parameter optimization process, considering not only binding affinity but also pharmacokinetic properties such as metabolic stability and duration of action. The insights gained from systematic modifications of the piperidine ring, phenyl moiety, and ester group are all crucial in this endeavor.

Computational Chemistry and Theoretical Modeling of Ethyl Alpha Phenyl 4 Piperidineacetate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to understand the electronic properties and chemical reactivity of Ethyl alpha-phenyl-4-piperidineacetate. These calculations provide detailed information on electron distribution, orbital energies, and molecular electrostatic potential, which are fundamental to predicting how the molecule will behave in chemical reactions.

DFT computations have been utilized in studies of phenidate analogs to investigate molecular stability and reaction mechanisms. ljmu.ac.ukresearchgate.net Key parameters derived from these calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the ester group and the nitrogen atom of the piperidine (B6355638) ring are expected to be regions of negative potential, susceptible to electrophilic attack. In contrast, the hydrogen on the piperidine nitrogen is a site of positive potential.

Atomic Charges: Calculation of partial atomic charges helps in quantifying the electron distribution and identifying reactive sites within the molecule.

These quantum chemical descriptors are essential for rationalizing the molecule's behavior and predicting its interactions with other chemical species.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique is invaluable for exploring the dynamic interactions between a ligand, such as this compound, and its biological target, which is primarily the dopamine (B1211576) transporter (DAT). While specific MD simulation studies exclusively detailing this compound's interaction with DAT are not extensively published, the methodology for such an investigation is well-established. mdpi.comacs.org

A typical MD simulation protocol would involve the following steps:

System Setup: A high-resolution crystal structure or a homology model of the target protein (e.g., human DAT) is placed in a simulated physiological environment. The ligand is then "docked" into the putative binding site of the protein.

Solvation: The protein-ligand complex is solvated in a box of explicit water molecules and counter-ions to mimic the cellular environment and achieve charge neutrality.

Simulation: The system's trajectory is calculated by integrating Newton's laws of motion for all atoms, governed by a force field (e.g., AMBER, CHARMM) that approximates the potential energy. Simulations are typically run for timescales ranging from nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory can reveal critical information about the binding event, including the stability of the protein-ligand complex, key amino acid residues involved in the interaction, and the conformational changes induced in the protein upon ligand binding.

Table 1: Representative Parameters for a Molecular Dynamics Simulation Setup

Parameter Description Typical Value/Setting
Force Field A set of empirical energy functions used to calculate the potential energy of the system. AMBER, CHARMM, GROMOS
Solvent Model The representation of water molecules in the simulation box. TIP3P, SPC/E
Ensemble The statistical mechanical ensemble defining the thermodynamic state. NPT (Isothermal-isobaric)
Temperature The temperature at which the simulation is run. 300 K (approx. human body temp)
Pressure The pressure at which the simulation is run. 1 atm

| Simulation Time | The total duration of the simulated trajectory. | 100 ns - 1 µs |

In Silico Prediction of this compound Stability and Degradation Pathways

Computational methods can predict the stability of a molecule and elucidate its potential degradation pathways. For phenidate analogs, including this compound, thermal instability has been observed during analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Computational analysis using DFT was performed to support a proposed thermal decomposition mechanism. ljmu.ac.ukresearchgate.net The study suggested that under thermal stress, the molecule undergoes pyrolysis via a 6-membered transition state. ljmu.ac.uk This pathway leads to the formation of 2,3,4,5-tetrahydropyridine and ethyl phenylacetate (B1230308) as the primary degradation products. ljmu.ac.ukresearchgate.net DFT calculations were used to model the transition state energies of different potential reaction pathways, finding that the proposed 6-membered concerted reaction had the lowest relative energy, making it the most favorable degradation route. ljmu.ac.uk Specifically, the transition state leading to 2,3,4,5-tetrahydropyridine was found to be significantly lower in energy (by 42.4 kcal mol⁻¹) than an alternative pathway. ljmu.ac.uk

These in silico predictions are crucial for understanding the compound's chemical liabilities, informing analytical method development, and predicting potential degradation products that may form under various storage or administration conditions.

Conformation Analysis using Computational Methods

The three-dimensional shape, or conformation, of this compound is critical to its biological activity, as it dictates how the molecule fits into the binding site of its target protein. Computational methods are used to determine the relative energies of different possible conformers and to identify the most stable, low-energy shapes. nih.gov

Studies on phenidate analogs have combined experimental data from X-ray crystallography and Nuclear Overhauser Effect (NOE) spectroscopy with gas-phase computational analysis. nih.gov The piperidine ring in this compound can adopt a chair conformation with its two substituents—the α-phenyl-acetate group and the hydrogen on the nitrogen—in either axial or equatorial positions.

Equatorial vs. Axial Positioning: Computational analyses of related phenidates have shown that while an axial positioning of substituents can be observed in the crystal state under certain conditions (e.g., with bulky N-substituents), the equatorial positioning is predominantly favored in the gas phase and in solution. researchgate.netnih.gov For N-unsubstituted analogs like this compound, the conformer with the bulky α-phenyl-acetate group in the equatorial position is expected to be the most stable due to minimized steric hindrance.

Energy Calculations: DFT calculations can quantify the energy difference between conformers. Gas phase computations of related phenidates confirm that the relative energies of conformers determine their prevalence, with the equatorial conformer generally being lower in energy. nih.gov

Understanding the preferred conformation is essential for designing molecules with optimal binding affinity and for interpreting structure-activity relationships within this class of compounds.

Predictive ADMET Modeling (Computational Only)

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling uses computational algorithms to estimate the pharmacokinetic and toxicological properties of a compound before it is synthesized or tested in vitro. arxiv.org These in silico tools rely on quantitative structure-activity relationship (QSAR) models, machine learning, and fingerprint-based methods to predict a molecule's behavior in the body. d-nb.infoiapchem.org

For this compound, a full ADMET profile would be generated using various predictive models available through platforms like SwissADME, admetSAR, or pkCSM. d-nb.infonih.govnih.gov The predictions are based on the molecule's structural features and physicochemical properties.

Table 2: Representative In Silico ADMET Predictions for a Small Molecule Like this compound Note: These are illustrative values typical for drug-like molecules and are not from a direct published study on this specific compound. Actual values may vary.

PropertyPredicted Value/ClassificationImplication
Physicochemical Properties
LogP (Lipophilicity)2.0 - 3.5Good balance for membrane permeability and solubility.
Water SolubilityModerately SolubleAffects absorption and formulation.
pKa (Basic)8.5 - 9.5The piperidine nitrogen is basic and will be protonated at physiological pH.
Pharmacokinetics
Human Intestinal AbsorptionHighLikely well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) PermeationYesExpected to cross the BBB to exert CNS effects.
P-glycoprotein SubstrateNoNot likely to be actively effluxed from the CNS.
Metabolism
CYP2D6 InhibitorYes/NoPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower potential for drug-drug interactions.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG InhibitionLow RiskLow risk of cardiotoxicity.

These computational predictions serve as an early-stage screening tool to identify potential liabilities and guide the design of new analogs with improved drug-like properties.

Chemical Biology Applications and Probe Development Utilizing the Ethyl Alpha Phenyl 4 Piperidineacetate Scaffold

Development of Chemical Probes for Target Identification

The development of chemical probes is a cornerstone of chemical biology, enabling the identification and characterization of protein targets in complex biological systems. A chemical probe is typically a small molecule designed to interact with a specific protein target, allowing for its visualization or isolation. The ethyl alpha-phenyl-4-piperidineacetate scaffold possesses several functional handles that are amenable to chemical modification for the creation of such probes.

The process involves transforming the parent scaffold into a molecule that retains affinity for a putative target while incorporating a reporter tag (like a fluorophore or biotin) and sometimes a reactive group for covalent linkage. Key sites for modification on the this compound molecule include:

The Piperidine (B6355638) Nitrogen: As a secondary amine, this is the most readily functionalized position. It can be acylated or alkylated to attach linkers connected to various reporter tags.

The Phenyl Ring: This aromatic ring can be functionalized, typically at the para-position, through electrophilic aromatic substitution to introduce a new functional group for conjugation.

The Ethyl Ester: This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing linker or reporter group via amide bond formation.

These modifications would convert the core scaffold into a tool for target identification techniques such as affinity purification-mass spectrometry. For instance, a biotinylated derivative could be used to pull down its binding partners from a cell lysate, which can then be identified by mass spectrometry.

Table 1: Potential Modifications of the this compound Scaffold for Chemical Probe Development :heavy_check_mark: Interactive table

Modification Site Reagent/Strategy Attached Moiety Intended Application
Piperidine Nitrogen Acylation with Biotin-NHS ester Biotin (B1667282) Affinity Purification, Target Pulldown
Piperidine Nitrogen Reductive amination with a fluorescent aldehyde Fluorophore (e.g., BODIPY) Cellular Imaging, Target Localization
Phenyl Ring (para-position) Nitration, reduction, diazotization, and coupling Azide (B81097) or Alkyne Click Chemistry Handle for two-step labeling

Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes active site-directed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.gov These activity-based probes (ABPs) typically consist of three key elements: a recognition element that directs the probe to a specific enzyme class, a reactive group (or "warhead") that forms a covalent bond with a catalytically active residue in the enzyme's active site, and a reporter tag for detection and enrichment. frontiersin.org

While this compound itself is not an ABP, its scaffold could theoretically serve as the recognition element for a class of enzymes, such as certain hydrolases or transferases. To convert it into an ABP, the scaffold would need to be appended with a suitable reactive group and a reporter tag. The design would involve placing an electrophilic warhead in a position where it could irreversibly react with a nucleophilic amino acid (e.g., serine, cysteine, or lysine) in the active site of a target enzyme.

For example, the phenylacetate (B1230308) portion of the scaffold could be modified to incorporate a warhead like a fluorophosphonate (FP) or a vinyl sulfone, which are known to react with active site serines in serine hydrolases. The reporter tag, often an alkyne or azide for subsequent click chemistry attachment of a fluorophore or biotin, would typically be attached to the piperidine ring. nih.gov A competitive ABPP experiment could then be performed, where the novel ABP is used to profile the inhibition of target enzymes by the original, unmodified parent compound.

Table 2: Hypothetical Design of an Activity-Based Probe (ABP) from the this compound Scaffold :heavy_check_mark: Interactive table

ABP Component Example Moiety Position on Scaffold Function
Recognition Element This compound Core Structure Provides affinity and selectivity for a target enzyme class.
Reactive Group (Warhead) Fluorophosphonate (FP) Attached to the phenyl ring Forms a stable, covalent bond with an active site nucleophile (e.g., Serine).

| Reporter Tag | Terminal Alkyne | Attached to the piperidine nitrogen via a linker | Allows for visualization or enrichment via Click Chemistry. |

Utilization in Chemogenetic or Optogenetic Studies in Research Models

Chemogenetics refers to the engineering of proteins, typically receptors or enzymes, to be responsive to a previously unrecognized small-molecule actuator. A widely used chemogenetic tool is the DREADD (Designer Receptor Exclusively Activated by Designer Drug) system, where a G-protein coupled receptor is mutated to respond to a synthetic ligand, such as clozapine-N-oxide (CNO), but not its endogenous ligand.

The this compound scaffold could serve as a foundational structure for the discovery of novel ligands for such engineered receptors. Through iterative chemical synthesis and screening (structure-activity relationship studies), derivatives of the scaffold could be optimized to act as potent and selective agonists or antagonists for a specific DREADD. The goal would be to develop a ligand that is otherwise biologically inert but highly specific for its engineered receptor target, providing precise temporal control over cellular signaling pathways in research models. While no current studies have reported the use of this specific scaffold for chemogenetic applications, its drug-like structure makes it a plausible candidate for inclusion in screening libraries aimed at identifying new chemogenetic actuators.

Synthesis of this compound Conjugates for Mechanistic Studies

Synthesizing conjugates of a small molecule is a common strategy to study its mechanism of action, distribution, and target engagement. By attaching functional moieties such as fluorophores, affinity tags (biotin), or photo-crosslinkers, researchers can create powerful tools to probe biological systems.

The synthesis of conjugates from the this compound scaffold would primarily leverage the reactivity of the piperidine nitrogen. This secondary amine can readily undergo N-alkylation or N-acylation reactions with a variety of commercially available linkers and tags. For example, reacting the scaffold with an N-Hydroxysuccinimide (NHS) ester of a biotin-polyethylene glycol (PEG) linker would yield a biotinylated conjugate. This conjugate could be used in cellular thermal shift assays (CETSA) to verify direct binding to a target protein or in affinity pulldown experiments.

Alternatively, a photo-affinity labeling conjugate could be created. This would involve incorporating a photoreactive group, such as a diazirine or benzophenone, onto the scaffold. Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to any nearby interacting proteins, enabling definitive identification of direct binding partners.

Table 3: Examples of Potential Conjugates and Their Research Applications :heavy_check_mark: Interactive table

Conjugate Type Attached Moiety Synthetic Strategy Potential Application
Fluorescent Conjugate Fluorescein isothiocyanate (FITC) Reaction of piperidine nitrogen with the isothiocyanate group Visualizing subcellular localization of the compound via fluorescence microscopy.
Affinity Conjugate Biotin Acylation of piperidine nitrogen with a Biotin-NHS ester Target identification via affinity chromatography and mass spectrometry.

| Photo-Affinity Probe | Diazirine-containing linker | Amide coupling to the piperidine nitrogen | Covalent capture and identification of direct protein binding partners. |

Historical Trajectory and Future Research Avenues for Ethyl Alpha Phenyl 4 Piperidineacetate

Evolution of Research Perspectives on the Piperidine (B6355638) Acetate (B1210297) Class

The journey of the piperidine acetate class of compounds is intrinsically linked to the broader history of piperidine-based drug discovery. Initially, research into piperidine derivatives was heavily influenced by the study of natural alkaloids, many of which feature this heterocyclic motif. The early 20th century saw a surge in the synthesis of synthetic piperidines, with a primary focus on developing analgesics that could mimic the pain-relieving effects of morphine with fewer side effects.

The development of phenylpiperidine analgesics, such as meperidine, marked a significant turning point. painphysicianjournal.comnih.govresearchgate.netnih.gov This research trajectory paved the way for the exploration of various substitutions on the piperidine ring and the phenyl group, leading to the synthesis of a wide range of compounds with varying potencies and receptor affinities. painphysicianjournal.comnih.govresearchgate.net The introduction of an acetate moiety at the 4-position of the piperidine ring represented a key structural modification, giving rise to the piperidine acetate class.

Early research into piperidine acetates was largely driven by their potential as central nervous system (CNS) agents, particularly as analgesics and psychotropic drugs. The structural similarities to established pharmacophores fueled investigations into their interactions with opioid and other CNS receptors. Over time, the research perspective has broadened considerably. Scientists began to recognize that the piperidine acetate scaffold could be a versatile platform for targeting a wider range of biological targets beyond the CNS.

Table 1: Evolution of Research Focus on Piperidine Acetates

Time PeriodPrimary Research FocusKey Compound Classes Explored
Early-Mid 20th CenturyAnalgesics, Morphine mimicsPhenylpiperidines
Mid-Late 20th CenturyCNS agents, Receptor affinity studiesSubstituted Phenylpiperidines, Early Piperidine Acetates
Late 20th-Early 21st CenturyBroader therapeutic targets, SAR studiesDiverse Piperidine Acetate Analogues
PresentTargeted therapies, Interdisciplinary applicationsChiral Piperidine Acetates, Functionalized Analogues

This evolution reflects a maturing understanding of the structure-activity relationships (SAR) within the piperidine acetate class and a growing appreciation for the nuanced effects of stereochemistry and functional group modifications on biological activity.

Unexplored Chemical Space within Ethyl alpha-phenyl-4-piperidineacetate Analogues

Despite decades of research, the chemical space surrounding this compound remains ripe for exploration. The potential for generating novel analogues with unique pharmacological profiles is vast, stemming from the numerous points of possible modification on the core structure.

Key Areas for Analogue Development:

Stereochemistry: The alpha-carbon of the acetate moiety and the 4-position of the piperidine ring are chiral centers. The synthesis and evaluation of individual stereoisomers is a critical and largely underexplored area. The biological activity of chiral drugs is often highly dependent on their stereochemistry, with one enantiomer potentially exhibiting the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. thieme-connect.com

Substitution on the Phenyl Ring: The phenyl group offers a prime location for substitution. The introduction of various electron-donating or electron-withdrawing groups at the ortho, meta, or para positions could significantly modulate the compound's electronic properties, lipophilicity, and steric interactions with biological targets. This, in turn, could influence receptor binding affinity, selectivity, and pharmacokinetic properties.

Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, hydroxamic acids, or other ester analogues. These modifications would alter the hydrogen bonding capacity, polarity, and metabolic stability of the molecule, potentially leading to new biological activities.

Piperidine Ring Conformation: The piperidine ring exists in a chair conformation. The introduction of substituents can influence the conformational equilibrium, which can affect how the molecule presents its pharmacophoric features to a biological target. The design of conformationally restricted analogues, such as those with fused or bridged ring systems, could lead to more potent and selective compounds. enamine.net

Table 2: Potential Modifications of this compound

Modification SitePotential Substituents/ModificationsAnticipated Impact
Phenyl RingHalogens, Alkyl, Alkoxy, Nitro, AminoAltered electronic properties, lipophilicity, and receptor interactions
Ester GroupCarboxylic acid, Amides, Hydroxamic acidsModified polarity, hydrogen bonding, and metabolic stability
Piperidine NitrogenAlkyl chains, Aryl groups, Heterocyclic ringsChanges in basicity, lipophilicity, and overall molecular shape
Piperidine RingAdditional substituents, Fused or bridged systemsConformational restriction, enhanced selectivity

Systematic exploration of these chemical avenues, guided by computational modeling and high-throughput screening, holds the promise of unlocking novel therapeutic agents derived from the this compound scaffold.

Emerging Methodologies for Studying this compound in Advanced Research Systems

The study of this compound and its analogues is being revolutionized by the advent of sophisticated analytical and computational techniques. These emerging methodologies provide unprecedented insights into the compound's structure, function, and disposition.

Advanced Analytical Techniques:

Chiral Chromatography: The separation and analysis of individual enantiomers and diastereomers are crucial for understanding their distinct pharmacological properties. Advanced chiral separation techniques, such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) with chiral stationary phases, are indispensable tools for this purpose. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, are vital for the unambiguous structural elucidation of novel analogues. researchgate.netipb.pt Furthermore, specialized NMR techniques can be employed to study the conformational dynamics of the piperidine ring and its substituents in solution. nih.gov The use of 19F NMR can be a powerful tool for analyzing fluorinated analogues, offering a sensitive probe for studying molecular interactions. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. nyxxb.cn Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule, providing valuable structural information and aiding in the identification of metabolites.

Computational and In Silico Methods:

Molecular Docking and Dynamics Simulations: These computational tools allow researchers to visualize and predict how this compound and its analogues bind to specific protein targets at the atomic level. nih.gov This information can guide the rational design of new compounds with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can identify the key physicochemical properties that correlate with the biological activity of a series of analogues. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models is becoming increasingly important in early-stage drug discovery. researchgate.netnumberanalytics.comresearchgate.netbohrium.com These predictions can help to identify compounds with favorable pharmacokinetic profiles and a lower likelihood of toxicity, thereby reducing the attrition rate in later stages of development. nih.govresearchgate.netnumberanalytics.combohrium.com

Table 3: Application of Advanced Methodologies

MethodologyApplication to this compound Research
Chiral HPLC/CESeparation and quantification of stereoisomers
Advanced NMRStructural elucidation and conformational analysis of analogues
High-Resolution MSAccurate mass determination and metabolite identification
Molecular DockingPrediction of binding modes to biological targets
QSARIdentification of key structural features for activity
In Silico ADMETPrediction of pharmacokinetic and toxicity profiles

The integration of these advanced methodologies into the research workflow for this compound will undoubtedly accelerate the discovery and development of new and improved therapeutic agents.

Interdisciplinary Research Opportunities for this compound

The versatility of the this compound scaffold extends beyond traditional medicinal chemistry, offering exciting opportunities for interdisciplinary research.

Neuroscience and Neuroimaging: Piperidine derivatives have a long history in neuroscience research due to their ability to cross the blood-brain barrier and interact with CNS targets. acs.org Labeled analogues of this compound could be developed as probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. These imaging agents could be used to visualize and quantify the distribution of specific receptors or transporters in the brain, aiding in the diagnosis and understanding of neurological and psychiatric disorders.

Materials Science and Organic Electronics: The rigid, three-dimensional structure of the piperidine ring can be exploited in the design of novel organic materials. mdpi.com Functionalized analogues of this compound could be investigated for their potential use in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The ability to tune the electronic properties of the molecule through substitution on the phenyl ring makes this an attractive area for exploration.

Catalysis and Asymmetric Synthesis: The development of efficient and stereoselective methods for the synthesis of chiral piperidines is an active area of research in organic chemistry. researchgate.netnih.govacs.orgnih.govdicp.ac.cn this compound and its derivatives can serve as valuable building blocks or chiral ligands in asymmetric catalysis. Research in this area could lead to the development of novel catalytic systems for the synthesis of other complex molecules.

Chemical Biology: Analogues of this compound can be functionalized with reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to create chemical probes. These probes can be used to study the compound's interactions with its biological targets in living cells, providing valuable insights into its mechanism of action and cellular localization.

The exploration of these interdisciplinary avenues will not only broaden our understanding of the fundamental properties of this compound but also has the potential to lead to the development of new technologies and applications in a wide range of scientific fields.

Q & A

Q. What are the optimal synthetic routes for Ethyl alpha-phenyl-4-piperidineacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution between piperidine derivatives and ethyl bromoacetate under basic conditions (e.g., NaOH or K₂CO₃ in ethanol/methanol) . Yield optimization requires:

  • Base selection : Strong bases (e.g., NaOH) enhance nucleophilicity but may lead to side reactions like ester hydrolysis.
  • Temperature : Room temperature minimizes decomposition, while elevated temperatures accelerate reaction kinetics.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Approach :

  • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 3.5–4.2 ppm (piperidine CH₂ and ester COOCH₂), and aromatic protons (δ 7.2–7.5 ppm) confirm structure .
    • ¹³C NMR : Ester carbonyl (δ 170–175 ppm) and piperidine carbons (δ 40–60 ppm) validate functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 247 (C₁₅H₂₁NO₂) confirms molecular weight .
  • HPLC : Purity >98% achievable with C18 columns and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do functional group modifications (e.g., hydroxyl vs. amino substituents) on the piperidine ring affect biological activity?

Comparative studies of piperidine derivatives reveal:

  • 4-Hydroxy substitution (e.g., Ethyl 2-(4-hydroxypiperidin-4-yl)acetate): Enhances hydrogen bonding with enzyme active sites, mimicking natural substrates in kinase inhibition assays .
  • 4-Amino substitution (e.g., Ethyl 2-(4-aminopiperidin-4-yl)acetate): Increases basicity, improving solubility and interaction with G-protein-coupled receptors (GPCRs) .
  • Fluorinated analogs (e.g., difluoro derivatives): Improve metabolic stability and blood-brain barrier penetration .

Data Contradiction Note :
Hydroxyl groups may reduce bioavailability due to higher polarity, whereas amino groups improve it but increase toxicity risks .

Q. What strategies resolve contradictions in reaction outcomes during scale-up synthesis?

Case Study : Discrepancies in oxidation yields (e.g., KMnO₄ vs. CrO₃):

  • Root Cause Analysis :
    • CrO₃ in acidic conditions may over-oxidize the piperidine ring, forming undesired ketones .
    • KMnO₄ in neutral buffers selectively oxidizes benzylic positions.
  • Mitigation :
    • Use kinetic monitoring (e.g., in-situ IR) to halt reactions at intermediate stages.
    • Optimize stoichiometry (e.g., 1.2 eq. KMnO₄) to prevent side reactions .

Q. How can researchers validate the compound’s enzyme inhibition mechanisms in vitro vs. in vivo?

Methodological Framework :

  • In Vitro :
    • Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to measure IC₅₀ values .
    • Conduct X-ray crystallography to resolve binding modes with target enzymes .
  • In Vivo :
    • Pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) to assess bioavailability .
    • Address species-specific metabolism differences using hepatic microsomes from humanized models .

Key Challenge : In vitro potency often overestimates in vivo efficacy due to off-target binding or rapid clearance .

Q. What analytical techniques differentiate regioisomers or stereoisomers of this compound derivatives?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases .
  • X-ray Diffraction : Confirms absolute configuration of crystalline derivatives (e.g., Ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate) .
  • Dynamic NMR : Detects atropisomerism in hindered piperidine derivatives .

Q. How do researchers address ecological toxicity concerns during disposal of synthetic byproducts?

  • Waste Mitigation :
    • Catalytic degradation using Fenton’s reagent (Fe²⁺/H₂O₂) for aromatic byproducts .
    • Adsorption onto activated carbon for halogenated intermediates .
  • Regulatory Compliance : Follow EPA DSSTox guidelines for persistent organic pollutants (e.g., PFAS analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.